For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Amino-5-(methylsulfonyl)benzoic acid: Discovery and History
This technical guide provides a comprehensive overview of 3-Amino-5-(methylsulfonyl)benzoic acid, a key chemical intermediate. Due to the absence of a singular seminal publication detailing its discovery, this document outlines its likely first synthesis based on established chemical principles and related literature. It includes detailed, plausible experimental protocols, a summary of its chemical properties, and logical diagrams to illustrate its synthesis pathway.
Introduction and Historical Context
3-Amino-5-(methylsulfonyl)benzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug development. While a specific date of discovery is not well-documented in a single landmark paper, its synthesis relies on fundamental and well-established organic chemistry reactions. The logical synthetic pathway, and likely the route of its first preparation, involves a multi-step process starting from a substituted toluene or benzoic acid derivative. The key transformations include nitration, oxidation of a sulfur-containing functional group, and the reduction of a nitro group to an amine. These types of reactions were extensively developed throughout the 20th century for the synthesis of a wide array of functionalized aromatic compounds for use in dyes, polymers, and pharmaceuticals. The emergence of compounds like 3-Amino-5-(methylsulfonyl)benzoic acid is a direct result of the expansion of synthetic methodologies to create novel molecular scaffolds for screening in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-5-(methylsulfonyl)benzoic acid is presented in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 151104-75-5 | [1] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Min. 95% | [1] |
Synthetic Pathways
The most plausible synthetic route to 3-Amino-5-(methylsulfonyl)benzoic acid is a three-step process. This pathway is outlined below, with a detailed experimental protocol provided in the subsequent section.
Logical Synthesis Workflow
The synthesis begins with the nitration of a suitable benzoic acid precursor, followed by oxidation of the sulfur moiety, and concluding with the reduction of the nitro group.
Experimental Protocols
The following protocols are constructed based on well-established procedures for analogous chemical transformations.
Step 1: Synthesis of 3-(Methylthio)-5-nitrobenzoic acid (Nitration)
This protocol is adapted from standard nitration procedures of aromatic compounds.
Materials:
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3-(Methylthio)benzoic acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Deionized Water
Procedure:
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In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-(Methylthio)benzoic acid to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
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Maintain the temperature of the reaction mixture below 10°C during the addition.
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After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
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Pour the reaction mixture slowly over crushed ice with stirring.
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The precipitated solid, 3-(Methylthio)-5-nitrobenzoic acid, is collected by vacuum filtration.
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Wash the solid with cold deionized water to remove residual acid.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(Methylsulfonyl)-5-nitrobenzoic acid (Oxidation)
This protocol is based on the common oxidation of thioethers to sulfones.
Materials:
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3-(Methylthio)-5-nitrobenzoic acid
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Potassium Permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) in Acetic Acid
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Dilute Hydrochloric Acid (HCl)
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Sodium Bisulfite (NaHSO₃) (if using KMnO₄)
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Deionized Water
Procedure (using KMnO₄):
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Dissolve 3-(Methylthio)-5-nitrobenzoic acid in a suitable solvent such as acetic acid or aqueous pyridine.
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Slowly add a solution of potassium permanganate in water to the reaction mixture. An exothermic reaction may be observed.
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Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears.
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If excess permanganate is present, it can be quenched by the addition of a small amount of sodium bisulfite.
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Acidify the mixture with dilute hydrochloric acid to precipitate the product.
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Collect the solid 3-(Methylsulfonyl)-5-nitrobenzoic acid by vacuum filtration and wash with deionized water.
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Recrystallize the product from an appropriate solvent for purification.
Step 3: Synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid (Reduction)
This protocol is adapted from standard methods for the reduction of aromatic nitro compounds.
Materials:
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3-(Methylsulfonyl)-5-nitrobenzoic acid
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Iron powder (Fe) or Tin(II) Chloride (SnCl₂)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Sodium Hydroxide (NaOH) solution
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Deionized Water
Procedure (using Fe/HCl):
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Suspend 3-(Methylsulfonyl)-5-nitrobenzoic acid in a mixture of ethanol and water.
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Add iron powder to the suspension.
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Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
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Continue refluxing for several hours until the reaction is complete (monitored by TLC).
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While still hot, filter the reaction mixture to remove the iron salts.
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Cool the filtrate and adjust the pH to be slightly basic with a sodium hydroxide solution to precipitate the crude product.
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Collect the 3-Amino-5-(methylsulfonyl)benzoic acid by vacuum filtration.
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The product can be purified by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes the expected inputs and outputs for the plausible synthesis of one mole of 3-Amino-5-(methylsulfonyl)benzoic acid.
| Step | Reactant | Molar Mass ( g/mol ) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Moles |
| 1. Nitration | 3-(Methylthio)benzoic acid | 168.21 | 1.0 | 3-(Methylthio)-5-nitrobenzoic acid | 213.21 | 1.0 |
| 2. Oxidation | 3-(Methylthio)-5-nitrobenzoic acid | 213.21 | 1.0 | 3-(Methylsulfonyl)-5-nitrobenzoic acid | 245.21 | 1.0 |
| 3. Reduction | 3-(Methylsulfonyl)-5-nitrobenzoic acid | 245.21 | 1.0 | 3-Amino-5-(methylsulfonyl)benzoic acid | 215.23 | 1.0 |
